molecular formula C22H20FN3O5 B032714 2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion CAS No. 947736-16-5

2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion

Cat. No. B032714
CAS RN: 947736-16-5
M. Wt: 425.4 g/mol
InChI Key: FKZUTWSVQLXKQE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion” is a member of the oxazolidinone class . It has potential anti-microbial effects .


Molecular Structure Analysis

The molecular formula of this compound is C22H20FN3O5 . It has a molecular weight of 425.41 g/mol . The IUPAC name is N - [ [3- (3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide .


Physical And Chemical Properties Analysis

This compound has a melting point of >148°C (dec.) and a predicted boiling point of 619.1±55.0 °C . Its predicted density is 1.440±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is solid and has a light yellow to beige color .

Scientific Research Applications

Pharmaceutical Research & Drug Development

This compound is a known impurity of Linezolid , an antibiotic used to treat infections caused by Gram-positive bacteria. Its study is crucial for the development of high-purity pharmaceuticals and understanding the pharmacokinetics and metabolism of Linezolid.

Synthetic Chemistry

Researchers can use this compound to study various synthetic pathways and chemical reactions due to its complex structure involving an isoindole moiety and a morpholine ring .

Analytical Benchmarking

The compound serves as a standard for analytical methods such as HPLC and mass spectrometry, helping to ensure the accuracy and precision of analytical instruments when measuring Linezolid and related substances .

Biological Activity Profiling

As an impurity of a bioactive molecule, this compound can be used to profile the biological activity of related compounds, aiding in the discovery of new therapeutic agents with similar or improved properties .

Safety and Toxicology Studies

Understanding the toxicological profile of this compound is essential for assessing the safety of Linezolid. It can help in identifying potential side effects and interactions with other pharmaceuticals .

Material Science

The unique structural features of this compound make it a candidate for studying material properties, such as solubility, stability, and reactivity under different conditions .

Molecular Modeling

Due to its intricate structure, the compound is ideal for molecular modeling studies to predict the behavior of similar molecules in various environments, which is valuable in drug design .

Educational Purposes

Lastly, this compound can be used in academic settings to teach advanced organic chemistry concepts, including stereochemistry, molecular interactions, and pharmaceutical impurities .

properties

IUPAC Name

2-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZUTWSVQLXKQE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione

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